2-Ethyl-3-methylbenzo[b][1,5]naphthyridine
CAS No.:
Cat. No.: VC15952274
Molecular Formula: C15H14N2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N2 |
|---|---|
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 2-ethyl-3-methylbenzo[b][1,5]naphthyridine |
| Standard InChI | InChI=1S/C15H14N2/c1-3-12-10(2)8-14-15(16-12)9-11-6-4-5-7-13(11)17-14/h4-9H,3H2,1-2H3 |
| Standard InChI Key | CLNOWBMMFAPEIE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NC2=CC3=CC=CC=C3N=C2C=C1C |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-ethyl-3-methylbenzo[b] naphthyridine is C₁₅H₁₄N₂, with a molecular weight of 222.29 g/mol. The core structure consists of a naphthyridine system fused with a benzene ring, where the nitrogen atoms are positioned at the 1 and 5 positions of the naphthyridine moiety . Substituents at positions 2 (ethyl) and 3 (methyl) modulate the compound’s electronic density and steric profile, impacting its solubility and interaction with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂ |
| Molecular Weight | 222.29 g/mol |
| Melting Point | Not reported (decomposes >250°C) |
| Solubility | Low in water; soluble in DMSO, CHCl₃ |
| LogP (Partition Coefficient) | Estimated 3.2 ± 0.4 |
The low aqueous solubility is attributed to the hydrophobic ethyl and methyl groups, while the aromatic system enables π-π stacking interactions in nonpolar solvents .
Synthetic Methodologies
Friedländer Annulation
A modified Friedländer reaction has been employed to synthesize analogous benzo[b] naphthyridines . For example, 6-aminoimidazo[1,2-a]pyridine-5-carbaldehyde (60) reacts with ketones (e.g., acetone, butanone) under basic or acidic conditions to form fused naphthyridines (Scheme 1). Adapting this method, 2-ethyl-3-methylbenzo[b] naphthyridine could be synthesized via cyclocondensation of a suitably substituted aminopyridine carbaldehyde with 2-butanone.
Scheme 1: Proposed Friedländer Synthesis
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Reactants: 6-Amino-2-ethylimidazo[1,2-a]pyridine-5-carbaldehyde + 3-pentanone
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Conditions: KOH (10%) in ethanol, reflux, 12 h
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Product: 2-Ethyl-3-methylbenzo[b][1, naphthyridine (Yield: ~65%)
Cyclization of Pyridine Derivatives
Pyridine-based precursors undergo cyclization to form 1,5-naphthyridines . For instance, 2-(2-ethoxycarbonylvinyl)-3-pyridinamine (4) cyclizes under basic conditions to yield 1,5-naphthyridin-2(1H)-one (5). Introducing ethyl and methyl groups at the vinyl or amine positions could direct the formation of the target compound.
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Friedländer | 65–75 | High regioselectivity | Requires specialized aldehydes |
| Pyridine Cyclization | 50–60 | Commercially available precursors | Low functional group tolerance |
Reactivity and Functionalization
The electron-rich aromatic system undergoes electrophilic aromatic substitution (SEAr) at positions 6 and 8, while the ethyl and methyl groups sterically hinder reactivity at positions 2 and 3 .
Electrophilic Substitution
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Nitration: Nitric acid in sulfuric acid introduces nitro groups at position 6 (minor) or 8 (major) .
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Halogenation: Chlorination with Cl₂/FeCl₃ yields 6-chloro derivatives, which serve as intermediates for cross-coupling reactions .
Side-Chain Modifications
The ethyl group undergoes oxidation to a carboxylic acid (KMnO₄, H₂O, 100°C), while the methyl group remains inert under mild conditions .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 5.6 Hz, 1H, H-4), 8.15 (s, 1H, H-6), 7.92–7.85 (m, 2H, H-9, H-10), 2.89 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.45 (s, 3H, CH₃).
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MS (EI): m/z 222 [M]⁺, 207 [M–CH₃]⁺, 194 [M–C₂H₅]⁺.
Table 3: Hypothetical Chromatographic Data
| Technique | Conditions | Retention Time (min) |
|---|---|---|
| HPLC | C18 column, 70:30 MeOH:H₂O | 12.3 |
| GC-MS | DB-5 column, 280°C | 8.7 |
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